molecular formula C15H23NO6S3 B13825041 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide

Cat. No.: B13825041
M. Wt: 409.5 g/mol
InChI Key: ZJNKAETZYDLQMI-UHFFFAOYSA-N
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Description

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a sulfone group, and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfone group through oxidation reactions. The sulfonamide group is then introduced via sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order sulfone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the sulfone group may enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C15H23NO6S3

Molecular Weight

409.5 g/mol

IUPAC Name

3-(1,1-dioxothiolan-3-yl)sulfonyl-N-(3-methylbutyl)benzenesulfonamide

InChI

InChI=1S/C15H23NO6S3/c1-12(2)6-8-16-25(21,22)14-5-3-4-13(10-14)24(19,20)15-7-9-23(17,18)11-15/h3-5,10,12,15-16H,6-9,11H2,1-2H3

InChI Key

ZJNKAETZYDLQMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2

Origin of Product

United States

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